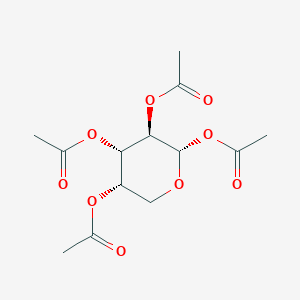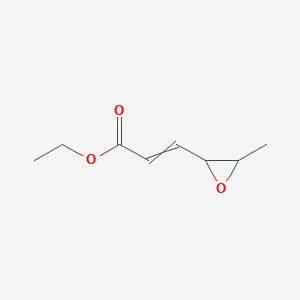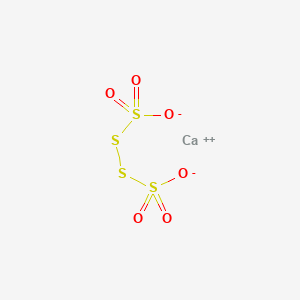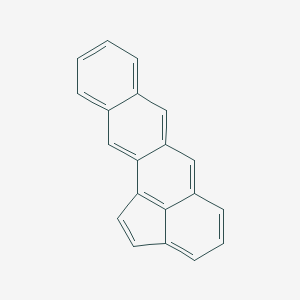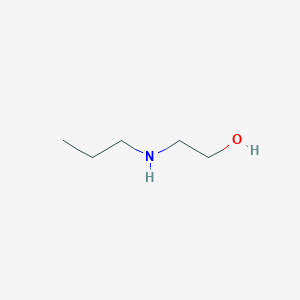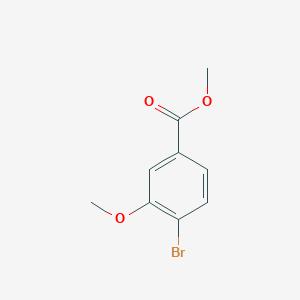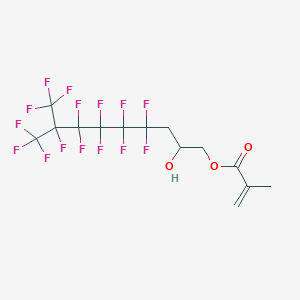![molecular formula C16H14N2 B101951 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- CAS No. 17840-26-5](/img/structure/B101951.png)
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-, also known as ABPPI, is a heterocyclic organic compound that has been widely studied in scientific research. ABPPI has a unique structure that makes it an interesting molecule to study.
Mechanism Of Action
The mechanism of action of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- is not fully understood. However, it has been suggested that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- may act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. Inhibition of these enzymes may lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical And Physiological Effects
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has inhibitory activity against acetylcholinesterase and butyrylcholinesterase. In vivo studies in animal models have shown that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can improve cognitive function and memory. 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has several advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also stable under normal laboratory conditions. However, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has some limitations. It is a relatively large molecule, which may limit its use in certain experiments. It also has a low solubility in water, which may limit its use in aqueous environments.
Future Directions
There are several future directions for the study of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-. One direction is the development of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the use of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- as a building block for the synthesis of complex molecules. 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can also be studied for its potential as a molecular switch in electronic devices. Further studies are needed to fully understand the mechanism of action of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can be achieved through several methods. One of the most commonly used methods is the reaction of cyclohexanone oxime with benzyl chloride in the presence of sodium hydroxide. This method yields 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- in high yields and purity. Other methods include the reaction of cyclohexanone oxime with benzaldehyde in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been widely studied in scientific research due to its unique structure and properties. It has been used in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been used as a building block for the synthesis of various complex molecules. In materials science, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been studied for its potential as a molecular switch in electronic devices.
properties
CAS RN |
17840-26-5 |
|---|---|
Product Name |
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- |
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N,4-diphenyl-1-azabicyclo[2.1.0]pentan-3-imine |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16-12-18(16)11-15(16)17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
XAWRGKDLLKZWOW-UHFFFAOYSA-N |
SMILES |
C1C(=NC2=CC=CC=C2)C3(N1C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(=NC2=CC=CC=C2)C3(N1C3)C4=CC=CC=C4 |
synonyms |
4-Phenyl-3-phenylimino-1-azabicyclo[2.1.0]pentane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



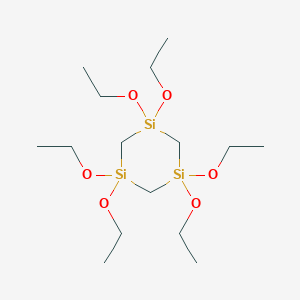
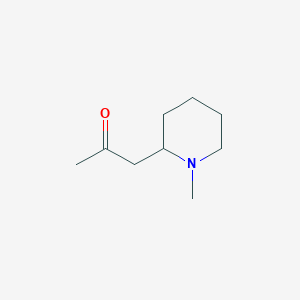
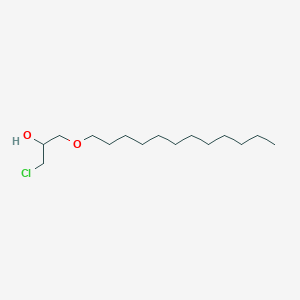

![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
